molecular formula C5H12Cl2N2 B1394427 2,6-Diazaspiro[3.3]heptane dihydrochloride CAS No. 1184963-68-5

2,6-Diazaspiro[3.3]heptane dihydrochloride

Cat. No. B1394427
CAS RN: 1184963-68-5
M. Wt: 171.07 g/mol
InChI Key: JMCUPVMHIURPKM-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.3]heptane dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2 and a molecular weight of 171.07 . It is a structural surrogate of piperazine . It may be useful in the preparation of biphenyl pyridines as PD-1/PD-L1 inhibitors for treating cancer .


Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .


Molecular Structure Analysis

The molecular structure of 2,6-Diazaspiro[3.3]heptane dihydrochloride is represented by the SMILES notation: C1NCC12CNC2.Cl.Cl . The InChI code is 1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-7-3-6;;/h7H,2-5H2,1H3;2*1H .

Scientific Research Applications

Synthetic Routes Development

2,6-Disubstituted spiro[3.3]heptanes were synthesized to investigate and develop synthetic methods for preparation of these compounds . The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds with low to moderate yields throughout the multi-step synthesis .

Functionalities Introduction

The compound has been used to investigate possibilities for introducing different functionalities like nitriles and sulfonamides . This allows for a wide range of chemical modifications, expanding its potential applications in various fields.

Pd-Catalyzed Aryl Amination Reactions

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .

PD-1/PD-L1 Inhibitors Preparation

2,6-Diazaspiro[3.3]heptane Hydrochloride may be useful in the preparation of biphenyl pyridines as PD-1/PD-L1 inhibitors for treating cancer . This highlights its potential in the development of new therapeutic agents.

Safety Measures

When handling 2,6-Diazaspiro[3.3]heptane dihydrochloride, engineering controls are used to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers and will typically be independent of worker interactions to provide this high level of protection .

Safety and Hazards

The safety data sheet for 2,6-Diazaspiro[3.3]heptane dihydrochloride indicates that it is harmful if swallowed, may be harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2,6-diazaspiro[3.3]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCUPVMHIURPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679733
Record name 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazaspiro[3.3]heptane dihydrochloride

CAS RN

1184963-68-5
Record name 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[3.3]heptane dihydrochloride
Reactant of Route 2
2,6-Diazaspiro[3.3]heptane dihydrochloride
Reactant of Route 3
2,6-Diazaspiro[3.3]heptane dihydrochloride
Reactant of Route 4
2,6-Diazaspiro[3.3]heptane dihydrochloride
Reactant of Route 5
2,6-Diazaspiro[3.3]heptane dihydrochloride
Reactant of Route 6
2,6-Diazaspiro[3.3]heptane dihydrochloride

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